2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of phthalimide derivatives
Preparation Methods
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be achieved through a multi-step process involving the condensation of isatoic anhydride, aldehydes, and amines. One efficient method involves the use of acetic acid under reflux conditions to promote the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in cellular processes and pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)acrylamide: This compound also contains nitrophenyl and dichlorophenyl groups and has been studied for its enzyme inhibition properties.
Dihydropyridine derivatives: These compounds share structural similarities and have been studied for their photodegradation properties.
5-Oxo-hexahydroquinoline derivatives: These compounds have similar functional groups and have shown potential as antiproliferative agents.
Properties
Molecular Formula |
C23H12Cl2N2O7 |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H12Cl2N2O7/c24-17-5-2-6-18(20(17)25)26-21(29)15-8-7-13(10-16(15)22(26)30)23(31)34-11-19(28)12-3-1-4-14(9-12)27(32)33/h1-10H,11H2 |
InChI Key |
KVAQTGURRIKCRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.